molecular formula C19H24FN5O3S2 B2717578 2-((5-(4-(2-(4-fluorophenyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide CAS No. 1105227-76-6

2-((5-(4-(2-(4-fluorophenyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide

Cat. No.: B2717578
CAS No.: 1105227-76-6
M. Wt: 453.55
InChI Key: SGIQRNQQQYWZFE-UHFFFAOYSA-N
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Description

2-((5-(4-(2-(4-fluorophenyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide is a useful research compound. Its molecular formula is C19H24FN5O3S2 and its molecular weight is 453.55. The purity is usually 95%.
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Biological Activity

The compound 2-((5-(4-(2-(4-fluorophenyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide is a thiadiazole derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. Thiadiazole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of this compound is C18H22FN5O2SC_{18}H_{22}FN_5O_2S, with a molecular weight of approximately 373.46 g/mol. The presence of a piperazine ring and a thiadiazole moiety contributes to its biological activity.

Thiadiazole derivatives often exhibit their biological effects through various mechanisms, including:

  • Inhibition of Cancer Cell Proliferation : Many thiadiazole compounds have been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.
  • Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in cancer metabolism and proliferation, such as poly(ADP-ribose) polymerase (PARP) and carbonic anhydrases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, a review published in Pharmaceuticals discusses various thiadiazole compounds that demonstrate significant efficacy against multiple cancer types:

Compound NameCancer TypeMechanismIC50 Value
5-Amino-1,3,4-thiadiazole-2-sulfonamideHuman leukemiaEnzyme inhibition12 μM
Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfideBurkitt lymphomaDecreased proliferation15 μM
N-[5-[4-[6-[2-[3-(trifluoromethoxy)phenyl]acetyl]amino]-3-pyridazinyl]butyl]-1,3,4-thiadiazol-2-yl]-2-pyridineacetamideTriple negative breast cancerReduced xenograft growth18 μM

The compound has been shown to exhibit similar mechanisms and is likely to affect various cancer cell lines through apoptosis induction and cell cycle arrest.

Case Studies

  • In Vitro Studies : Research conducted on human breast cancer cell lines demonstrated that compounds structurally similar to the target compound significantly reduced cell viability. For example, the IC50 values for related thiadiazole derivatives ranged from 10 to 20 μM across different cancer types .
  • In Vivo Efficacy : Animal model studies indicated that thiadiazole derivatives could reduce tumor growth significantly when administered at specific dosages. These studies suggest a promising therapeutic potential for the compound in treating aggressive forms of cancer .

Properties

IUPAC Name

2-[[5-[4-[2-(4-fluorophenyl)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN5O3S2/c1-28-11-6-21-16(26)13-29-19-23-22-18(30-19)25-9-7-24(8-10-25)17(27)12-14-2-4-15(20)5-3-14/h2-5H,6-13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIQRNQQQYWZFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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